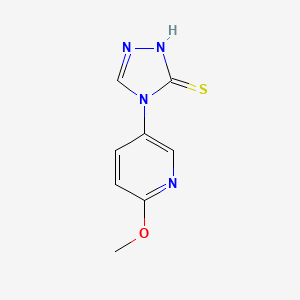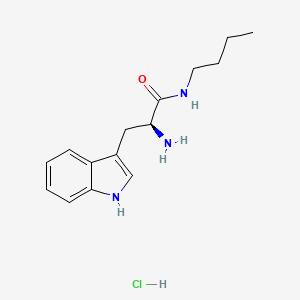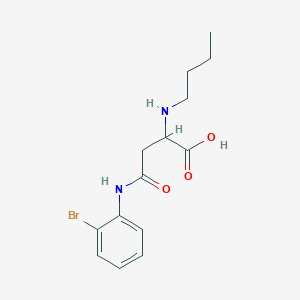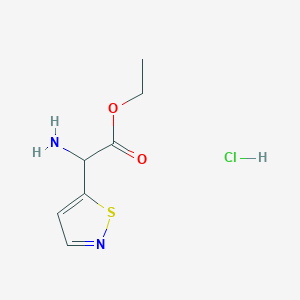![molecular formula C18H20N2O5S B2839498 N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide CAS No. 2034536-56-4](/img/structure/B2839498.png)
N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide typically involves multi-step organic reactions. One common route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the thiophene ring: This step often involves the use of thiophene-3-carboxaldehyde and subsequent functionalization.
Oxalamide formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(furan-3-yl)pentyl)oxalamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide is unique due to the presence of both the benzo[d][1,3]dioxole and thiophene moieties, which confer distinct electronic and steric properties. These features can enhance its interaction with biological targets and improve its efficacy in various applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-7-4-12(13-5-8-26-10-13)3-6-19-17(22)18(23)20-14-1-2-15-16(9-14)25-11-24-15/h1-2,5,8-10,12,21H,3-4,6-7,11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBAXNJCGTCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2839419.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)


![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)


![3-(adamantan-1-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2839436.png)

